molecular formula C8H10ClNO B132928 2-Chloromethyl-3,5-dimethylpyridin-4-ol CAS No. 220771-03-9

2-Chloromethyl-3,5-dimethylpyridin-4-ol

Cat. No.: B132928
CAS No.: 220771-03-9
M. Wt: 171.62 g/mol
InChI Key: ZYOPGXVIDGBHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol typically involves the chloromethylation of 3,5-dimethylpyridin-4-ol. One common method includes the reaction of 3,5-dimethylpyridin-4-ol with formaldehyde and hydrochloric acid under acidic conditions . The reaction proceeds through the formation of a chloromethyl intermediate, which is then isolated and purified.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process .

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-3,5-dimethylpyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Chloromethyl-3,5-dimethylpyridin-4-ol primarily involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of proton pump inhibitors, the compound undergoes further chemical transformations to form the active drug, which inhibits the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloromethyl-3,5-dimethylpyridin-4-ol is unique due to its specific substitution pattern, which makes it particularly suitable for the synthesis of omeprazole and related compounds. Its chemical properties allow for selective reactions that are essential in pharmaceutical synthesis .

Properties

IUPAC Name

2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOPGXVIDGBHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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